
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, often involves the reaction of aryl methyl ketones with hydroxylamine hydrochloride, leading to the formation of isoxazole rings. For instance, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives are prepared through this method, showcasing the versatility of isoxazole synthesis techniques in incorporating various substituents (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Molecular Structure Analysis
Isoxazole derivatives' molecular structures, including 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, are characterized by spectroscopic methods such as NMR and X-ray crystallography. These analyses provide insights into the compound's geometry, bond lengths, and angles, which are crucial for understanding its chemical behavior and reactivity (Kiyani, Kanaani, Ajloo, Ghorbani, & Vakili, 2015).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, 3,5-disubstituted 4-aminoisoxazoles are prepared by cyclization of α-hydroxyimino nitriles, indicating the compounds' ability to participate in ring-closure reactions and form structurally diverse products (Kislyi, Danilova, & Semenov, 2005).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined through experimental methods, providing essential data for the compound's handling and storage (Cheng, Wang, Liu, & Zhang, 2009).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Isoxazole derivatives, including compounds similar to 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole, are known for their significant biological and medicinal properties. They serve as excellent intermediates for the synthesis of numerous heterocycles and can undergo several chemical transformations. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, for example, demonstrates the utility of isoxazole derivatives in creating biologically active molecules through multi-component reactions, highlighting their importance in the development of new pharmaceuticals (Laroum et al., 2019).
Anticancer Agents
Isoxazoline-containing natural products have been investigated for their anticancer properties. Isoxazolines, as a class of nitrogen and oxygen-containing heterocycles, have shown importance in medicinal chemistry, particularly as anticancer agents. This review focuses on the presence of isoxazoline derivatives in natural sources, their isolation, and uses thereof as anticancer agents, alongside the synthetic pathways to achieve these compounds, which may relate to derivatives like 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole (Kaur et al., 2014).
Ectoparasiticides
The novel class of isoxazolines, including related compounds, has been extensively studied for their efficacy and safety against various types of ectoparasites such as fleas, ticks, and mites. These findings are crucial for veterinary medicine, where such compounds are increasingly used as potent ectoparasiticides, offering a broader understanding of their potential uses and safety profiles (Zhou et al., 2021).
Environmental Impact and Degradation
Research into the environmental impact and degradation pathways of compounds related to isoxazoles has been conducted, including studies on halogenated indigo dyes and their transformation products. These studies are relevant for understanding the environmental behavior of 5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole derivatives and their potential formation or degradation products in natural settings (Parette et al., 2015).
Propriétés
IUPAC Name |
2-bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)6-1-2-7(13)8(14)3-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDHLEMYIQJYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=C2)C(=O)CBr)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384088 |
Source


|
| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromoacetyl)-3-(3,4-dichlorophenyl)isoxazole | |
CAS RN |
175277-38-0 |
Source


|
| Record name | 2-Bromo-1-[3-(3,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)
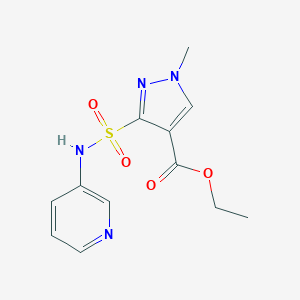
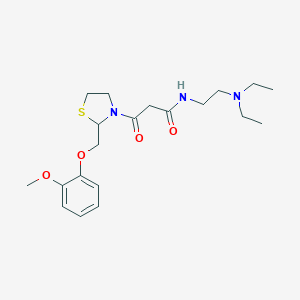
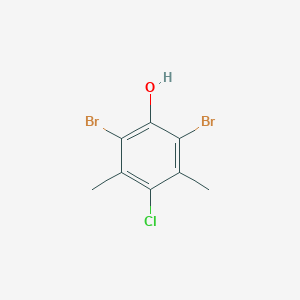

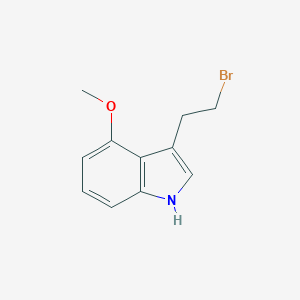
![20-Ethyl-6,7-difluoro-20-hydroxy-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2(11),3,5,7,9,15(21)-heptaene-14,18-dione](/img/structure/B69820.png)
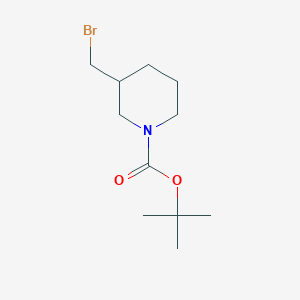

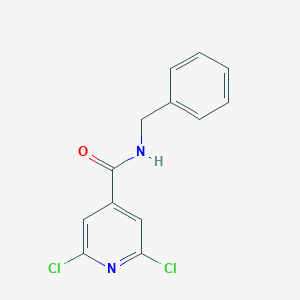

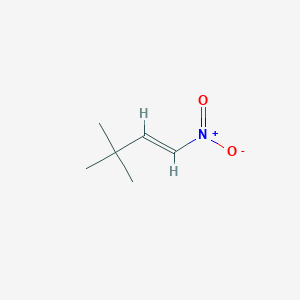

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)